

Application Notes and Protocols: The Use of Boc-Cys(MbzI)-OH in Bioconjugation

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Compound of Interest

Compound Name: **Boc-Cys(MbzI)-OH**

Cat. No.: **B558066**

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Cysteine is a uniquely valuable amino acid for bioconjugation due to the distinctive nucleophilicity of its thiol (-SH) side chain and its relatively low natural abundance in proteins.^{[1][2]} These features allow for the site-specific modification of peptides and proteins, which is a cornerstone of modern drug development, diagnostics, and biological research.^{[3][4]} Applications range from the construction of antibody-drug conjugates (ADCs) to the labeling of proteins with fluorophores for imaging studies.^{[1][4]}

To incorporate a cysteine residue at a specific position within a peptide sequence via chemical synthesis, its reactive thiol group must be temporarily masked with a protecting group. N- α -tert-butoxycarbonyl-S-(4-methylbenzyl)-L-cysteine, abbreviated as **Boc-Cys(MbzI)-OH**, is a key building block used for this purpose, particularly in the context of Boc/Bzl solid-phase peptide synthesis (SPPS).^{[5][6][7]} The Boc group protects the N-terminal amine, while the 4-methylbenzyl (Mbzl) group provides robust protection for the cysteine thiol. This dual-protection scheme allows for the controlled, stepwise assembly of the peptide chain, culminating in a final deprotection step that reveals the reactive thiol for subsequent conjugation.^{[5][8]}

Key Features of Boc-Cys(MbzI)-OH

Boc-Cys(MbzI)-OH is specifically designed for the Boc-based strategy of solid-phase peptide synthesis. The choice of protecting groups is critical for the success of the synthesis.

- **Να-Boc Protection:** The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group. It is stable during the coupling reaction but can be cleanly removed with moderate acids like trifluoroacetic acid (TFA) at each cycle of the synthesis to allow for the addition of the next amino acid.[6][9]
- **S-Mbzl Protection:** The 4-methylbenzyl (Mbzl) group is stable to the repetitive TFA treatments used for Boc removal.[5] This stability is crucial for preventing premature deprotection of the thiol group during chain elongation, especially in the synthesis of long peptides.[5] The Mbzl group requires a much stronger acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), for its removal, which is typically performed concurrently with the cleavage of the finished peptide from the resin support.[10][11]

Figure 1: Structure and orthogonal deprotection strategy for **Boc-Cys(Mbzl)-OH**.

Data Presentation: Properties and Comparison

The physical and chemical properties of **Boc-Cys(Mbzl)-OH** are summarized below.

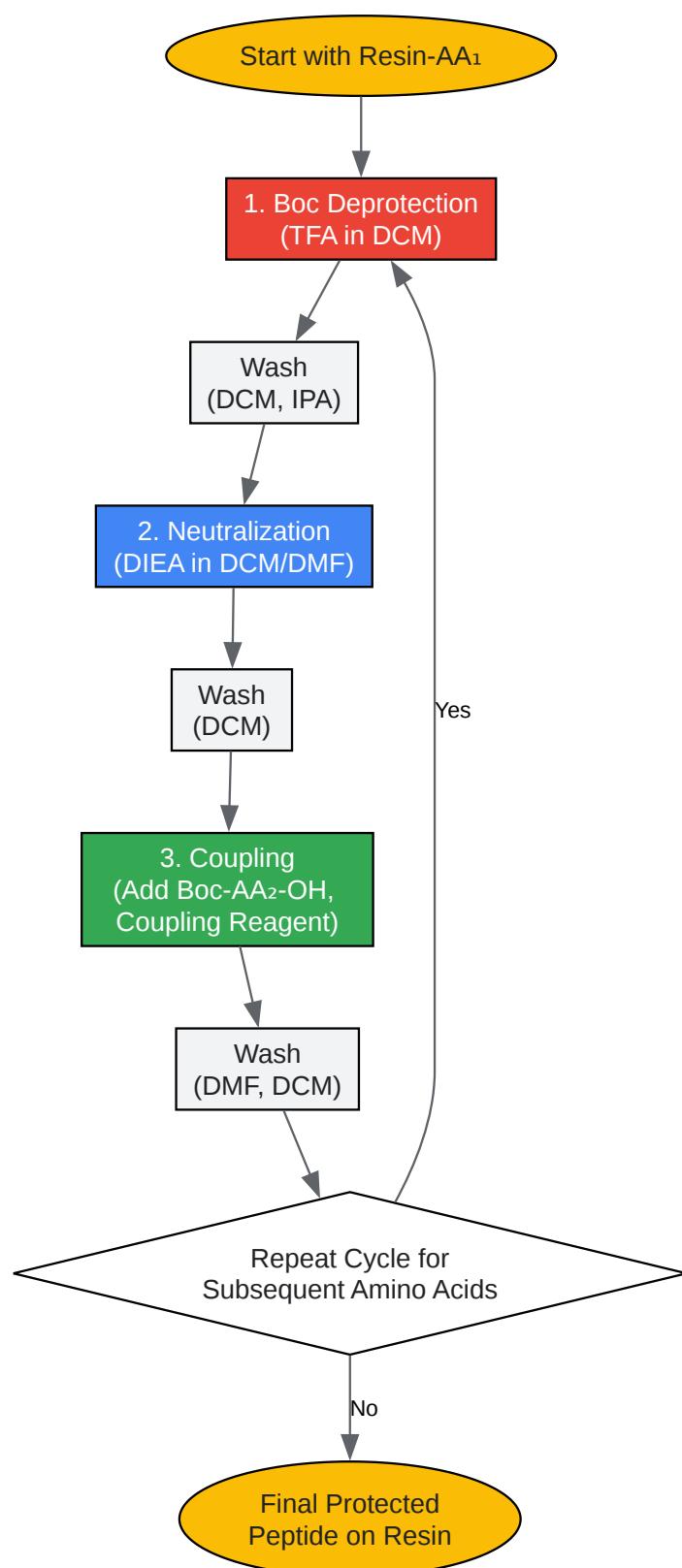
Property	Value	Reference
Chemical Formula	C ₁₆ H ₂₃ NO ₄ S	[12]
Molecular Weight	325.42 g/mol	[12]
Appearance	White crystalline powder	[13]
CAS Number	61925-77-7	[12]
Solubility	Soluble in organic solvents (e.g., DMF, DCM)	-
Storage	Store at 0 - 8 °C	[13][14]

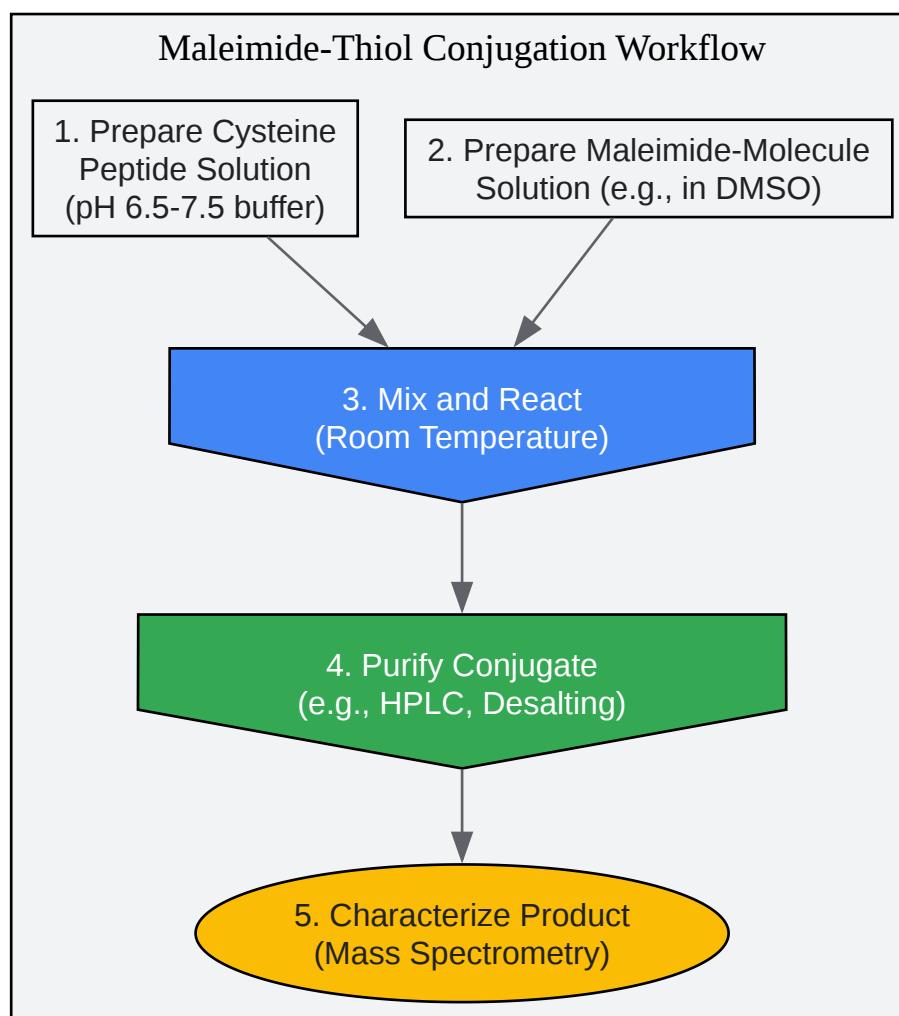
In Boc-SPPS, several protecting groups are available for the cysteine thiol. The Mbzl group offers a good balance of stability and reliable removal.

Protecting Group	Abbreviation	Stability to TFA	Cleavage Reagent	Key Features	Reference
4-Methylbenzyl	Mbzl / pMeBzl	High	HF, TFMSA	Standard choice for Boc-SPPS; more stable than Mob.	[5]
4-Methoxybenzyl	Mob / pMeOBzl	Moderate	HF, TFMSA, strong TFA cocktails	Less stable to TFA than Mbzl; suitable for shorter peptides.	[5][15]
Acetamidomethyl	Acm	High	Mercury(II) acetate, Iodine, Silver salts	Orthogonal; allows for on-resin disulfide bond formation.	[5]
Trityl	Trt	Low	Mild acid, Iodine	Very acid-labile; more common in Fmoc-SPPS.	[5]

Application Note 1: Peptide Synthesis with Boc-Cys(Mbzl)-OH

Principle: Solid-phase peptide synthesis (SPPS) using the Boc/Bzl strategy involves the sequential addition of N^{α} -Boc protected amino acids to a growing peptide chain that is anchored to an insoluble resin support.^[8] The cycle consists of N^{α} -Boc deprotection with TFA, neutralization of the resulting ammonium salt, and coupling of the next Boc-protected amino acid.^{[6][9]} **Boc-Cys(Mbzl)-OH** is used as the building block to introduce a protected cysteine residue at the desired position.





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